![molecular formula C24H27N3O7S B2917769 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide CAS No. 851404-24-5](/img/no-structure.png)
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide
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Description
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O7S and its molecular weight is 501.55. The purity is usually 95%.
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Scientific Research Applications
Quinoline Derivatives in Medicinal Chemistry
Quinoline derivatives, like the one found in the structure of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide, have been extensively studied for their pharmacological potential. They are associated with a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. A study by Batalha et al. (2019) explored the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, highlighting the synthetic versatility of quinoline derivatives in medicinal chemistry, potentially relevant for derivatives such as N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide for generating novel therapeutic agents (Batalha et al., 2019).
Sigma-2 Receptor Probes
Compounds structurally related to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide have been investigated for their affinity towards sigma-2 receptors, which are implicated in cancer and neurological diseases. Xu et al. (2005) described the synthesis and evaluation of benzamide analogues as sigma-2 receptor probes, emphasizing the importance of such structures in developing diagnostic and therapeutic tools for addressing complex diseases (Xu et al., 2005).
Synthesis and Biological Activity
The synthetic routes and biological activity of related compounds provide a foundation for the exploration of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide in scientific research. For instance, Grigorjeva and Daugulis (2015) developed a method for the dimerization of aminoquinoline benzamides, a process that could be relevant for the synthesis and modification of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide to enhance its biological activity or solubility (Grigorjeva & Daugulis, 2015).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline with ethyl bromoacetate to form ethyl 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate. This intermediate is then reacted with morpholine and p-toluenesulfonic acid to form N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)morpholine-4-carboxamide. Finally, this compound is reacted with 4-(morpholinosulfonyl)benzoyl chloride to form the target compound, N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline", "ethyl bromoacetate", "morpholine", "p-toluenesulfonic acid", "4-(morpholinosulfonyl)benzoyl chloride" ], "Reaction": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline is reacted with ethyl bromoacetate in the presence of a base to form ethyl 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate.", "Ethyl 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate is then reacted with morpholine and p-toluenesulfonic acid to form N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)morpholine-4-carboxamide.", "Finally, N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)morpholine-4-carboxamide is reacted with 4-(morpholinosulfonyl)benzoyl chloride to form the target compound, N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide." ] } | |
CAS RN |
851404-24-5 |
Product Name |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide |
Molecular Formula |
C24H27N3O7S |
Molecular Weight |
501.55 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H27N3O7S/c1-32-20-7-8-21(33-2)22-19(20)15-17(24(29)26-22)9-10-25-23(28)16-3-5-18(6-4-16)35(30,31)27-11-13-34-14-12-27/h3-8,15H,9-14H2,1-2H3,(H,25,28)(H,26,29) |
InChI Key |
KFLRCVDABNCMRA-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
solubility |
not available |
Origin of Product |
United States |
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